molecular formula C10H11NO3 B8758580 N-(3-formylphenyl)-2-methoxyacetamide

N-(3-formylphenyl)-2-methoxyacetamide

Cat. No.: B8758580
M. Wt: 193.20 g/mol
InChI Key: TVMKRFHVCCARCE-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)-2-methoxyacetamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the hydrogen atom at the meta position is replaced by a methoxyacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formylphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the acylation of 3-amino-benzaldehyde with methoxyacetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-amino-benzaldehyde and methoxyacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, at a temperature of around 50-60°C.

    Procedure: The 3-amino-benzaldehyde is dissolved in a suitable solvent, such as dichloromethane or toluene. Methoxyacetic anhydride is then added dropwise to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyacetylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, at room temperature.

Major Products Formed

    Oxidation: 3-(Methoxyacetylamino)benzoic acid.

    Reduction: 3-(Methoxyacetylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-formylphenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-formylphenyl)-2-methoxyacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(3-formylphenyl)-2-methoxyacetamide can be compared with other similar compounds, such as:

    3-Methoxybenzaldehyde: This compound lacks the acetylamino group and has different chemical properties and reactivity.

    3-Aminobenzaldehyde: This compound lacks the methoxyacetyl group and has different biological activities and applications.

    3-(Acetylamino)benzaldehyde: This compound lacks the methoxy group and has different chemical and physical properties.

The uniqueness of this compound lies in the presence of both the methoxy and acetylamino groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(3-formylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-3-8(5-9)6-12/h2-6H,7H2,1H3,(H,11,13)

InChI Key

TVMKRFHVCCARCE-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 11.40 g of oxalyl chloride and 200 ml of dichloromethane was added dropwise a solution of 14 ml of dimethyl sulfoxide in 30 ml of dichloromethane at −60° C. for 15 minutes. After stirred at −60° C. for 10 minutes, a solution of 15.88 g of 3-(methoxyacetylamino)benzyl alcohol in 70 ml of dichloromethane was added dropwise at −60° C. for 20 minutes. After stirred at −60° C. for 10 minutes, 24.82 g of triethylamine was added dropwise at −60° C. for 20 minutes. After stirred at room temperature for 45 minutes, 500 ml of water was added to the reaction solution, followed by extraction with 300 ml of ethyl acetate. The organic layer washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated to obtain 14.93 g of 3-(methoxyacetylamino)benzaldehyde [Compound No. (a)] as a white crystal.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15.88 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
24.82 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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